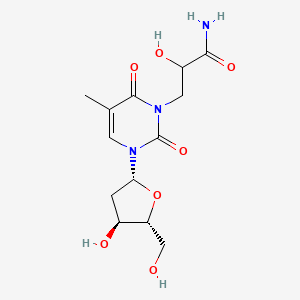
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is a thymidine derivative with the molecular formula C13H19N3O7. This compound is characterized by the presence of an amino group, a hydroxyl group, and an oxo group attached to a propyl chain, which is further connected to the thymidine moiety. Thymidine itself is a nucleoside component of DNA, playing a crucial role in the replication and repair of genetic material.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine typically involves multi-step organic reactions. One common approach is the modification of thymidine through the introduction of the amino, hydroxyl, and oxo groups. This can be achieved through a series of protection and deprotection steps, followed by selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The specific conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may result in a secondary alcohol.
Applications De Recherche Scientifique
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Industry: It may be utilized in the development of new materials or as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine involves its incorporation into DNA, where it can interfere with the normal replication process. This can lead to the inhibition of DNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another thymidine derivative with similar structural features.
5-Fluorouracil: A thymidine analog used in cancer treatment.
Zidovudine: An antiviral drug that is also a thymidine analog.
Uniqueness
3-(3-Amino-2-hydroxy-3-oxopropyl)thymidine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
826995-08-8 |
|---|---|
Formule moléculaire |
C13H19N3O7 |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
2-hydroxy-3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-15(10-2-7(18)9(5-17)23-10)13(22)16(12(6)21)4-8(19)11(14)20/h3,7-10,17-19H,2,4-5H2,1H3,(H2,14,20)/t7-,8?,9+,10+/m0/s1 |
Clé InChI |
ZBXXLDDYOIALQB-NKSXPTFNSA-N |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)CC(C(=O)N)O)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



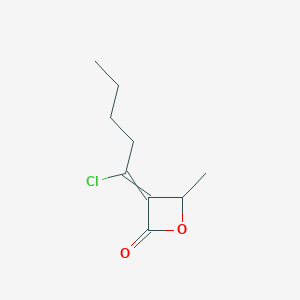
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)

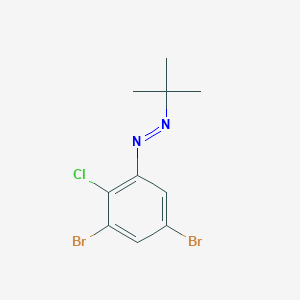
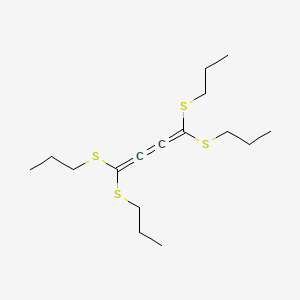
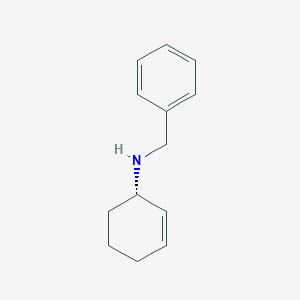
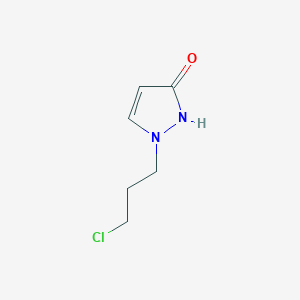

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
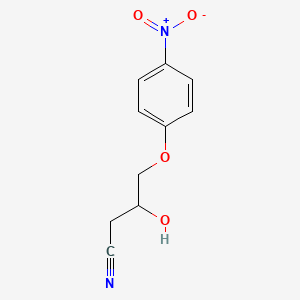
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
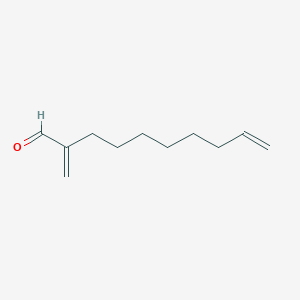
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
